N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide
Description
The compound N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide features a cyclopentane core substituted with a 4-chlorophenyl group, linked via a carbonyl-amide bridge to a 4-methoxyaniline moiety. This structure suggests applications in medicinal chemistry, particularly targeting receptors or enzymes where aryl and heterocyclic motifs are critical .
Properties
Molecular Formula |
C24H23ClN2O4 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[3-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-4-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-30-20-11-10-18(26-22(28)21-5-4-14-31-21)15-19(20)27-23(29)24(12-2-3-13-24)16-6-8-17(25)9-7-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,28)(H,27,29) |
InChI Key |
ZSBBXUSZDYCVGH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Chlorophenyl Cyclopentyl Ketone
This precursor is critical for introducing the 1-(4-chlorophenyl)cyclopentyl moiety. The reaction involves:
Key Notes :
Step 2: Formation of the Amine Intermediate
The ketone undergoes reductive amination with an amine precursor to form the cyclopentylcarbonylamine moiety.
Critical Parameters :
Step 3: Amide Bond Formation with 2-Furamide
The final step involves coupling the cyclopentylcarbonylamine intermediate with 2-furamide.
Optimization Insights :
-
Solvent : DCM or THF for better solubility.
-
Reaction Time : Extended stirring improves yield.
-
Purification : Recrystallization from ethyl acetate/hexane or preparative HPLC.
Alternative Synthetic Routes
One-Pot Synthesis
A streamlined approach combines reductive amination and coupling in a single pot:
-
Ketone (4-chlorophenyl cyclopentyl) + 4-Methoxyaniline + 2-Furamide .
-
NaBH3CN or EDC/HOBt as reagents.
-
Yield : ~55% (lower than stepwise due to competing side reactions).
Solid-Phase Synthesis
Less common but reported for library generation:
Analytical Characterization
Key Spectral Data
| Technique | Observation | Source |
|---|---|---|
| ¹H NMR | δ 7.5–7.2 (m, Ar-H), 6.8–6.6 (m, furan), 4.1 (s, OCH3) | |
| ¹³C NMR | δ 170–165 (C=O), 150–145 (C-O), 130–120 (Ar-C) | |
| HRMS | [M+H]⁺ = 438.9 (calculated) |
Challenges and Solutions
Low Yield in Coupling Steps
Impurity Control
-
Common Impurities : Uncoupled intermediates or hydrolyzed products.
-
Mitigation : Monitor via HPLC (C18 column, acetonitrile/water gradient).
Comparative Reaction Efficiency
| Method | Yield | Purity | Time | Cost |
|---|---|---|---|---|
| Stepwise (Grignard + Coupling) | 60–70% | >95% | 3–4 days | Moderate |
| One-Pot | 50–55% | 85–90% | 24h | Low |
| Solid-Phase | 40–45% | 80–85% | 2 days | High |
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-{3-[1-(4-CHLOROPHENYL)CYCLOPENTANEAMIDO]-4-METHOXYPHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Cyclopentyl vs. Piperidinyl/Cyclohexyl Derivatives
- Target Compound: The cyclopentyl ring with a 4-chlorophenyl substituent provides a rigid, lipophilic core.
- EP00342850 Compound : Features a cyclohexane-carboxylic acid group instead of cyclopentyl, with a methoxyethoxy side chain. The larger cyclohexane ring may alter steric interactions, while the ether side chain improves solubility .
- EP00361365 Compound: Contains a bicyclo[2.2.1]heptane (norbornane) system, offering enhanced conformational rigidity compared to cyclopentyl. This could impact target selectivity .
Aromatic Substitutions
- CAS 335421-10-8: Shares the 2-furamide and 4-methoxyphenyl groups but replaces the 4-chlorophenyl with a 4-methylphenyl.
- WO92/14706 Compound : Incorporates a t-butoxycarbonyl (Boc)-protected proline residue, introducing a charged tertiary amine. This modification may enhance metabolic stability but reduce cell permeability .
Heterocyclic Moieties
- N-[[5-(3-Chlorophenyl)furan-2-yl]methylideneamino]-N'-(4-fluorophenyl): Substitutes the cyclopentyl core with a triazine-morpholine system. The triazine ring offers hydrogen-bonding sites, while morpholine improves aqueous solubility .
Physicochemical and Pharmacokinetic Properties
Key Research Findings
- Metabolic Stability : Compounds with bulky substituents (e.g., t-butyl in WO92/14706) exhibit prolonged half-lives but reduced solubility, highlighting a trade-off in design .
- Solubility Enhancement : The morpholine-triazine system in demonstrates how heterocycles can balance lipophilicity and solubility, a strategy applicable to optimizing the target compound .
Biological Activity
N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide, a complex organic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C24H23ClN2O4
- Molecular Weight : 438.9 g/mol
- IUPAC Name : N-[4-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-2-methoxyphenyl]furan-2-carboxamide
- InChI Key : PDDZIEDEUSTVJP-UHFFFAOYSA-N
Structural Features
The compound features a furan ring, a methoxy group, and a chlorophenyl group. These structural components contribute to its diverse chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to anticancer effects.
- Receptor Modulation : It may bind to receptors that regulate cellular processes, influencing cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential against various pathogenic strains, indicating possible applications in treating infections.
- Anti-inflammatory Effects : Its structural features suggest that it may modulate inflammatory responses.
In Vitro Studies
A study published in PubMed evaluated the compound's antifungal and antitubercular properties. Results indicated significant activity against Mycobacterium tuberculosis H37Rv, suggesting its potential as an antimicrobial agent .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that yield the desired compound with high purity. These synthetic routes are crucial for ensuring consistent biological activity in experimental settings .
Comparative Analysis of Biological Activity
Q & A
Q. What are the key considerations for designing a high-yield synthesis route for N-[3-({[1-(4-chlorophenyl)cyclopentyl]carbonyl}amino)-4-methoxyphenyl]-2-furamide?
- Methodological Answer : Synthesis optimization should focus on stepwise coupling of the cyclopentylcarbonyl and furamide moieties. For example, multistep reactions involving tert-butoxide-mediated substitutions (as seen in similar ureido-phenoxy derivatives) can improve regioselectivity . Controlled copolymerization techniques, such as those used for polycationic reagents, may enhance purity by minimizing side products . Key parameters include solvent choice (e.g., tetrahydrofuran for solubility), temperature control (room temperature for isocyanate additions), and stoichiometric ratios .
Table 1 : Example Synthesis Optimization Parameters
| Step | Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | KOtBu | DMA | 78 | 92% |
| 2 | THF | THF | 85 | 95% |
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the 4-chlorophenyl (δ 7.2–7.4 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and furamide protons (δ 6.3–7.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to monitor impurities, referencing pharmacopeial standards for validation .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting [M+H]⁺ at m/z ~500–550 .
Q. How can researchers conduct initial biological activity screening for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL indicating promise .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, comparing to controls like doxorubicin .
Advanced Research Questions
Q. How can molecular docking elucidate the compound’s binding mode to putative targets like kinases or GPCRs?
- Methodological Answer : Use AutoDock4 with flexible sidechain adjustments for the receptor. For example:
Prepare the ligand (compound) and receptor (e.g., EGFR kinase) in PDBQT format.
Define grid boxes around the active site (e.g., ATP-binding pocket).
Run Lamarckian GA with 100 runs, analyzing binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .
Table 2 : Docking Scores vs. Experimental IC₅₀
| Target Protein | ΔG (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR Kinase | -9.2 | 1.5 ± 0.3 |
| PARP-1 | -7.8 | 12.4 ± 2.1 |
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability; RMSD >2 Å indicates poor target compatibility .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
Q. How does X-ray crystallography validate the compound’s conformation in solid-state vs. solution-phase structures?
- Methodological Answer :
- Grow single crystals via vapor diffusion (e.g., acetonitrile/water).
- Compare dihedral angles (e.g., cyclopentyl vs. phenyl ring orientation) to DFT-optimized structures. Intramolecular H-bonds (e.g., N–H⋯O) in crystals may differ from solution NMR data .
Q. What role do substituents (e.g., 4-chlorophenyl, methoxy) play in modulating metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Halogens (Cl) reduce CYP450-mediated oxidation, while methoxy groups may enhance glucuronidation .
- LogP Analysis : Measure octanol-water partitioning (e.g., LogP ~3.5) to predict membrane permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
